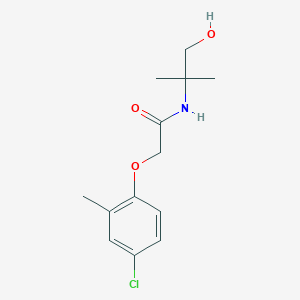

2-(4-chloro-2-methylphenoxy)-N-(1-hydroxy-2-methylpropan-2-yl)acetamide

Descripción

2-(4-Chloro-2-methylphenoxy)-N-(1-hydroxy-2-methylpropan-2-yl)acetamide is an acetamide derivative characterized by a phenoxyacetamide backbone substituted with a chloro and methyl group at the 4- and 2-positions of the phenyl ring, respectively. The N-substituent is a 1-hydroxy-2-methylpropan-2-yl group, which introduces both hydroxyl and branched alkyl functionalities. This compound has been studied in the context of synthetic chemistry and biological activity, particularly as an auxin agonist or ion channel modulator . Its molecular formula is C₁₂H₁₆ClNO₃, with an average molecular mass of 257.7 g/mol and a monoisotopic mass of 257.0816 .

Propiedades

Fórmula molecular |

C13H18ClNO3 |

|---|---|

Peso molecular |

271.74 g/mol |

Nombre IUPAC |

2-(4-chloro-2-methylphenoxy)-N-(1-hydroxy-2-methylpropan-2-yl)acetamide |

InChI |

InChI=1S/C13H18ClNO3/c1-9-6-10(14)4-5-11(9)18-7-12(17)15-13(2,3)8-16/h4-6,16H,7-8H2,1-3H3,(H,15,17) |

Clave InChI |

QIJYRSCOMRHWPL-UHFFFAOYSA-N |

SMILES canónico |

CC1=C(C=CC(=C1)Cl)OCC(=O)NC(C)(C)CO |

Origen del producto |

United States |

Actividad Biológica

The compound 2-(4-chloro-2-methylphenoxy)-N-(1-hydroxy-2-methylpropan-2-yl)acetamide is a derivative of chloroacetamides, which have garnered attention for their diverse biological activities, including antimicrobial, antifungal, and potential agricultural applications. This article delves into the biological activity of this specific compound, highlighting its mechanisms of action, efficacy against various pathogens, and structural characteristics that influence its activity.

Chemical Structure and Properties

The molecular formula of 2-(4-chloro-2-methylphenoxy)-N-(1-hydroxy-2-methylpropan-2-yl)acetamide is , with a molecular weight of approximately 247.71 g/mol. The presence of the 4-chloro-2-methylphenoxy group is crucial for its biological interactions, as halogenated phenyl rings are known to enhance lipophilicity and membrane permeability, which are vital for antimicrobial activity.

Chloroacetamides typically exert their biological effects through interaction with microbial cell membranes and disruption of cellular processes. The specific mechanisms include:

- Inhibition of Cell Wall Synthesis : Similar to other chloroacetamides, this compound may interfere with the synthesis of peptidoglycan in bacterial cell walls.

- Disruption of Membrane Integrity : The lipophilic nature of the compound allows it to integrate into microbial membranes, leading to increased permeability and cell lysis.

Antimicrobial Efficacy

Research has demonstrated that compounds within the chloroacetamide class exhibit varying degrees of antimicrobial activity. A study involving a series of newly synthesized N-substituted phenyl chloroacetamides showed promising results against several pathogens:

| Pathogen | Activity Level |

|---|---|

| Staphylococcus aureus | Highly effective |

| Methicillin-resistant S. aureus (MRSA) | Highly effective |

| Escherichia coli | Moderate effectiveness |

| Candida albicans | Moderate effectiveness |

The results indicated that compounds with halogen substitutions on the phenyl ring demonstrated enhanced activity due to their increased lipophilicity, facilitating better penetration through bacterial membranes .

Case Studies

- Study on Antimicrobial Activity : A comprehensive study screened multiple chloroacetamides against Gram-positive and Gram-negative bacteria. The findings indicated that the biological activity was significantly influenced by the position and type of substituents on the phenyl ring. Compounds with para-substitutions were particularly effective against Gram-positive bacteria .

- Toxicity Profile Assessment : Environmental toxicity assessments revealed that similar compounds were toxic to aquatic organisms but exhibited low bioaccumulation potential. This indicates a need for careful consideration in agricultural applications where runoff could impact aquatic ecosystems .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies reveal that:

- Substituent Positioning : The position of chlorine and methyl groups on the phenyl ring plays a critical role in determining the compound's lipophilicity and, consequently, its biological activity.

- Functional Groups : The presence of hydroxyl groups enhances solubility and may contribute to additional interactions with microbial targets.

Comparación Con Compuestos Similares

2-(4-Butyryl-2-fluorophenoxy)-N-(1-hydroxy-2-methylpropan-2-yl)acetamide (Compound 31)

- Structure : Differs by a fluorine atom at the 2-position and a butyryl group (C₃H₇CO) at the 4-position of the phenyl ring.

- Synthesis: Prepared via method B (bromoacetyl bromide, 2-amino-2-methyl-1-propanol) or method C (phenol derivative with K₂CO₃/KI). Yield: 54%, Rf = 0.28, melting point: 84°C .

WH7 [2-(4-Chloro-2-methylphenoxy)-N-(4-H-1,2,4-triazol-3-yl)acetamide]

- Structure : Replaces the 1-hydroxy-2-methylpropan-2-yl group with a triazolyl moiety.

- Function : Acts as a synthetic auxin agonist, mimicking plant hormone activity .

- Key Difference : The triazole ring introduces hydrogen-bonding capacity, enhancing interaction with auxin receptors compared to the hydroxyl-alkyl group in the target compound.

Ani9 [2-(4-Chloro-2-methylphenoxy)-N-[(2-methoxyphenyl)methylideneamino]acetamide]

- Structure : Features a methoxyphenyl-imine substituent instead of the hydroxyl-alkyl group.

- Key Difference : The aromatic imine group confers selectivity for TMEM16A, unlike the target compound’s hydroxyl group, which may favor different biological targets.

Physicochemical Properties

Table 1: Comparison of Key Properties

Notes:

Auxin Agonists

- Target Compound : Likely exhibits auxin-like activity due to structural similarity to WH7 and compound 602 .

- WH7 : Specifically binds auxin receptors, promoting plant cell elongation .

- Compound 602 [2-(4-Chloro-3,5-dimethylphenoxy)-N-(4-methylpyridin-2-yl)acetamide]: Higher herbicidal activity due to pyridinyl substitution .

Ion Channel Modulation

- Ani9 : TMEM16A inhibition highlights the role of N-substituents in target specificity. The target compound’s hydroxyl group may reduce membrane permeability compared to Ani9’s imine .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.